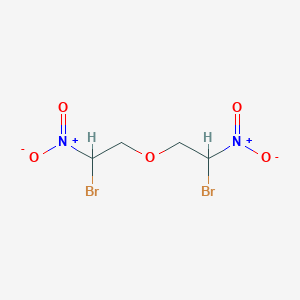
1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane is an organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane typically involves the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction conditions often include the use of bromine as a brominating agent and an appropriate solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The bromination reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro oxides, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted nitroethanes .
Scientific Research Applications
1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of antimicrobial agents, preservatives, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane involves its interaction with molecular targets through its nitro and bromo functional groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions. The pathways involved often include nucleophilic attack on the bromine atoms and reduction of the nitro groups .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-nitro-1,3-propanediol: Known for its antimicrobial properties and used as a preservative in various products.
2-Bromoacetophenone: Used as an intermediate in organic synthesis and in the production of pharmaceuticals.
Uniqueness
1-Bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane is unique due to its specific combination of bromo and nitro groups, which confer distinct reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring selective reactivity and stability under various conditions .
Properties
CAS No. |
834887-54-6 |
|---|---|
Molecular Formula |
C4H6Br2N2O5 |
Molecular Weight |
321.91 g/mol |
IUPAC Name |
1-bromo-2-(2-bromo-2-nitroethoxy)-1-nitroethane |
InChI |
InChI=1S/C4H6Br2N2O5/c5-3(7(9)10)1-13-2-4(6)8(11)12/h3-4H,1-2H2 |
InChI Key |
LMUAZNFRVVMWNC-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])Br)OCC([N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Methylsiletan-1-YL)oxy]propanal](/img/structure/B14182643.png)
![1,1-Cyclopropanedicarboxamide, N-[4-[[2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy]-3-fluorophenyl]-N'-phenyl-](/img/structure/B14182645.png)
![2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B14182657.png)
![1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one](/img/structure/B14182658.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 6-bromo-N,N-dimethyl-](/img/structure/B14182667.png)
![Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]-](/img/structure/B14182671.png)
![Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]-](/img/structure/B14182683.png)
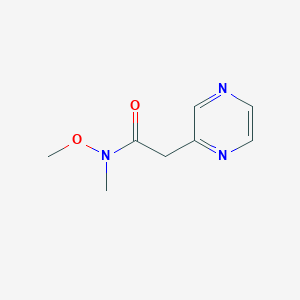
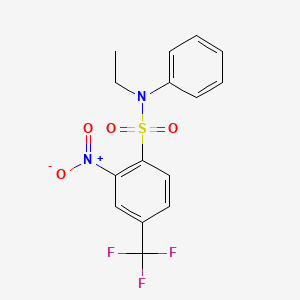

![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)
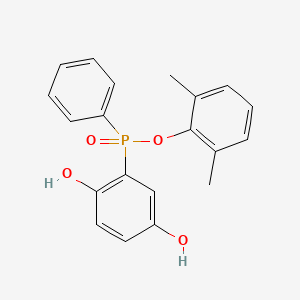
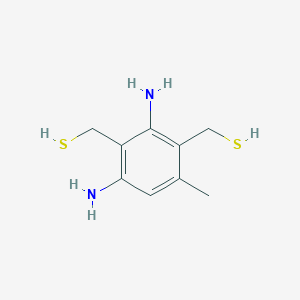
![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)
